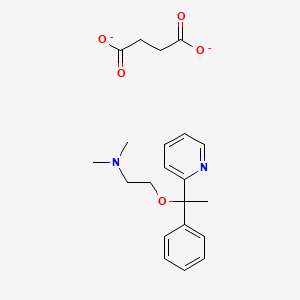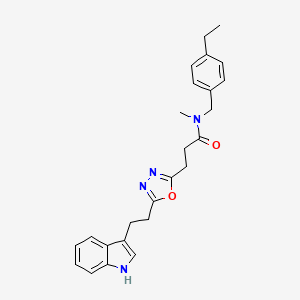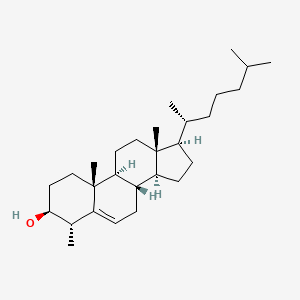![molecular formula C9H11ClN2O4S B11935433 (2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNJ-26489112 is an anticonvulsant drug developed by Johnson & Johnson for the treatment of epilepsy. It was designed as a successor to topiramate, with the aim of having fewer side effects due to its lack of activity against carbonic anhydrase . JNJ-26489112 has also been studied for its potential use in treating major depressive disorder .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-26489112 involves the reaction of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide with various reagents under controlled conditions . The detailed synthetic route includes:
Starting Material: (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide.
Reagents: Common reagents used in the synthesis include sodium hydride, dimethylformamide, and chloroform.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of JNJ-26489112 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are in place to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions
JNJ-26489112 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
JNJ-26489112 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anticonvulsant activity and structure-activity relationships.
Biology: Investigated for its effects on neuronal signaling and ion channel modulation.
Medicine: Studied for its potential use in treating epilepsy and major depressive disorder.
作用機序
類似化合物との比較
Similar Compounds
Topiramate: The predecessor of JNJ-26489112, used for treating epilepsy and migraines.
Lamotrigine: Another anticonvulsant that inhibits sodium channels.
Levetiracetam: A broad-spectrum anticonvulsant with a different mechanism of action.
Uniqueness
JNJ-26489112 is unique in its combination of actions on multiple ion channels, which contributes to its broad-spectrum anticonvulsant activity . Unlike topiramate, it lacks activity against carbonic anhydrase, potentially reducing side effects .
特性
分子式 |
C9H11ClN2O4S |
|---|---|
分子量 |
278.71 g/mol |
IUPAC名 |
(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m1/s1 |
InChIキー |
KXSAIQPPGSSNKX-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N |
正規SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)

![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)


![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)



![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)


